Metarrestin

概要

説明

準備方法

The synthesis of ML246 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Purification and crystallization to obtain the final product with high purity.

Industrial production methods for ML246 are still under development, but they generally follow similar synthetic routes with optimization for large-scale production. Efficient sample preparation for pharmacokinetic studies involves one-step protein precipitation paired with elution through a phospholipid filtration plate .

化学反応の分析

ML246 undergoes various chemical reactions, including:

Oxidation: ML246 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on ML246, altering its activity.

Substitution: Substitution reactions are used to introduce different functional groups, enhancing its efficacy and specificity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are derivatives of ML246 with modified functional groups that can potentially enhance its biological activity .

科学的研究の応用

Preclinical Studies

Numerous preclinical studies have demonstrated metarrestin's efficacy across various cancer models:

- Pancreatic Cancer : In mouse models, this compound significantly reduced metastasis and extended survival rates. Mice treated with this compound showed a more than twofold increase in life expectancy compared to untreated controls .

- Breast and Prostate Cancer : Similar results were observed in models of breast and prostate cancers, where this compound effectively shrank metastatic tumors without causing observable side effects .

Clinical Trials

This compound is currently progressing towards clinical trials:

- FDA Approval : An Investigational New Drug application for this compound has received FDA approval, allowing it to be tested in patients with pancreatic cancer. This marks a significant step towards evaluating its safety and efficacy in humans .

- Trial Objectives : The primary goals of ongoing clinical trials include determining the safe dosage of this compound and assessing its ability to shrink tumors in adult patients with various cancers, including pancreatic and breast cancers .

Case Study 1: Pancreatic Cancer Model

In a study published in Science Translational Medicine, researchers evaluated this compound's impact on pancreatic cancer models. The results indicated that treatment led to a significant reduction in tumor size and improved survival rates without adverse effects on organ function .

Case Study 2: Combination Therapy Potential

Another investigation explored the potential of using this compound alongside existing chemotherapeutic agents. The findings suggested that combining this compound with other therapies could enhance treatment outcomes by further reducing metastasis and improving patient survival rates .

作用機序

ML246は、核小体の構造を破壊し、RNAポリメラーゼIの転写を阻害することで効果を発揮します。この阻害は、翻訳伸長因子eEF1A2との相互作用によるものです。 核小体周囲コンパートメントを標的とすることで、ML246は転移性発達を効果的に阻止し、マウス癌モデルにおける生存期間を延ばします . さらに、ML246はオートファジーを誘導し、アルツハイマー病モデルにおけるアミロイドオリゴマーのクリアランスを助けます .

類似化合物との比較

ML246は、核小体周囲コンパートメントを特異的に標的とする点でユニークです。類似の化合物には以下が含まれます。

アクチノマイシンD: RNAポリメラーゼIを阻害しますが、RNA合成に対するより広範な影響があります。

CX-5461: 別のRNAポリメラーゼI阻害剤であり、異なる分子標的と経路を持っています。

ベンゾイミダゾール誘導体: これらの化合物は、核小体の機能を標的としますが、特異性と有効性にばらつきがあります.

ML246は、核小体周囲コンパートメントに対する特異性と、癌と神経変性疾患の研究における二重の役割から際立っています .

生物活性

Metarrestin, a pyrrole–pyrimidine-derived small molecule, has emerged as a promising therapeutic agent targeting the perinucleolar compartment (PNC) in cancer cells. This compound has shown significant potential in inhibiting metastasis across various cancer types, including pancreatic, breast, and prostate cancers. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and relevant case studies.

Key Pharmacokinetic Parameters

This compound exhibits favorable pharmacokinetic properties that enhance its therapeutic potential:

| Parameter | Value |

|---|---|

| Plasma Clearance | 48 mL/min/kg |

| Volume of Distribution | 17 L/kg |

| Oral Bioavailability | > 80% |

| Half-Life (t1/2) | 4.6 - 8.5 hours |

- Administration Methods : this compound has been administered via intravenous (IV), oral gavage (PO), and incorporated into chow for animal studies. In KPC mice with pancreatic tumors, a single dose of 25 mg/kg PO resulted in high intratumor concentrations well above the effective IC50 of 0.4 µM .

Dosing Studies

In preclinical studies, this compound was evaluated at various doses:

- Single Dose (SD) : 25 mg/kg PO led to plasma AUC of 14400 ng h/mL and C_max of 810 ng/mL.

- Multiple Dose (MD) : Daily administration at 25 mg/kg showed a significant accumulation in tumor tissues compared to plasma .

Targeting the Perinucleolar Compartment

This compound specifically disrupts the PNC, which is associated with metastatic behavior in cancer cells. The compound acts primarily by:

- Disassembling PNCs : At submicromolar concentrations, this compound effectively disassembles PNCs in various cancer cell lines .

- Inhibiting RNA Polymerase I Transcription : The compound interacts with the translation elongation factor eEF1A2, which is upregulated in metastatic cancers. This interaction is crucial for mediating the anti-metastatic effects of this compound .

Impact on Cancer Cell Behavior

This compound has been shown to:

- Inhibit Invasion : In vitro studies demonstrated reduced invasion capabilities in cancer cell lines treated with this compound.

- Extend Survival : Animal models treated with this compound exhibited reduced metastatic burden and extended survival compared to controls .

Efficacy in Animal Models

- Pancreatic Cancer Model :

- Breast and Prostate Cancer Models :

Clinical Trials

Currently, clinical trials are underway to evaluate the safety and tolerability of this compound in patients with metastatic solid tumors (NCT04222413). Early findings suggest that targeting PNC may represent a novel approach to cancer therapy, particularly for advanced stages where traditional treatments often fail .

特性

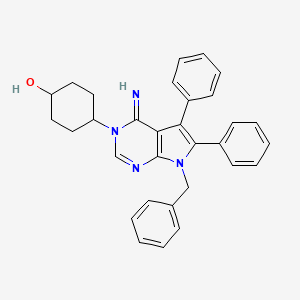

IUPAC Name |

4-(7-benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O/c32-30-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)34(20-22-10-4-1-5-11-22)31(28)33-21-35(30)25-16-18-26(36)19-17-25/h1-15,21,25-26,32,36H,16-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMXAUJFLWRPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443414-10-5 | |

| Record name | ML-246 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443414105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ML-246 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6A9F9DSX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。